molecular formula C18H27N3O B1525004 N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide CAS No. 1334148-71-8

N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide

Cat. No. B1525004
CAS RN: 1334148-71-8
M. Wt: 301.4 g/mol
InChI Key: MNKDMSOCNQOAOK-UHFFFAOYSA-N
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Description

“N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide” is a chemical compound with the CAS Number: 1334148-71-8 . It has a molecular weight of 301.43 . The IUPAC name for this compound is N-phenyl-2-(4-piperidinyl)-1-azepanecarboxamide .


Molecular Structure Analysis

The InChI code for “N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide” is 1S/C18H27N3O/c22-18(20-16-7-3-1-4-8-16)21-14-6-2-5-9-17(21)15-10-12-19-13-11-15/h1,3-4,7-8,15,17,19H,2,5-6,9-14H2,(H,20,22) .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in drug design due to their presence in over twenty classes of pharmaceuticals. The compound can be used to synthesize various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have significant pharmacological applications, making the synthesis process an important area of research .

Pharmacological Applications

The piperidine moiety is a common feature in many pharmaceutical compounds. N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide can be utilized in the discovery and biological evaluation of potential drugs. Its derivatives have been found to exhibit a range of pharmacological activities, which are valuable for the development of new medications .

COX Inhibition for Anti-inflammatory Drugs

Some derivatives of the compound have demonstrated weak COX-1 inhibitory activity, which is a desirable property for anti-inflammatory drugs. This suggests potential applications in designing new anti-inflammatory agents that target COX enzymes .

Anticancer Research

N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide derivatives have been synthesized and investigated for their effects against cancer cells. This indicates its role in anticancer drug research, where it could be used to develop new therapeutic agents .

properties

IUPAC Name

N-phenyl-2-piperidin-4-ylazepane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c22-18(20-16-7-3-1-4-8-16)21-14-6-2-5-9-17(21)15-10-12-19-13-11-15/h1,3-4,7-8,15,17,19H,2,5-6,9-14H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKDMSOCNQOAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)C(=O)NC2=CC=CC=C2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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